molecular formula C13H9FN2O3 B7764185 N-(3-fluorophenyl)-4-nitrobenzamide CAS No. 167565-78-8

N-(3-fluorophenyl)-4-nitrobenzamide

Cat. No.: B7764185
CAS No.: 167565-78-8
M. Wt: 260.22 g/mol
InChI Key: GVEHJKZKSVCWIT-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-4-nitrobenzamide: is an organic compound that features a benzamide core substituted with a fluorine atom on the phenyl ring and a nitro group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-4-nitrobenzamide typically involves the reaction of 3-fluoroaniline with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, more efficient mixing, and possibly continuous flow reactors to optimize the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: N-(3-fluorophenyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products:

    Reduction: 3-fluoroaniline and 4-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-fluoroaniline and 4-nitrobenzoic acid.

Scientific Research Applications

N-(3-fluorophenyl)-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-4-nitrobenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the nitro group and the fluorine atom can influence its binding affinity and specificity towards these targets. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

    N-(3-fluorophenyl)-4-aminobenzamide: Similar structure but with an amine group instead of a nitro group.

    N-(3-chlorophenyl)-4-nitrobenzamide: Similar structure but with a chlorine atom instead of a fluorine atom.

    N-(3-fluorophenyl)-4-methylbenzamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness: N-(3-fluorophenyl)-4-nitrobenzamide is unique due to the presence of both the fluorine atom and the nitro group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the nitro group can participate in various redox reactions, making it a versatile intermediate for further chemical modifications.

Properties

IUPAC Name

N-(3-fluorophenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O3/c14-10-2-1-3-11(8-10)15-13(17)9-4-6-12(7-5-9)16(18)19/h1-8H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEHJKZKSVCWIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901293336
Record name N-(3-Fluorophenyl)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901293336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167565-78-8
Record name N-(3-Fluorophenyl)-4-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167565-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Fluorophenyl)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901293336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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